

An In-depth Technical Guide to the Structure-Activity Relationship of Piperidine Carboxamides

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Compound of Interest

Compound Name: *Piperidine-1-carboxamidine hemisulfate*

Cat. No.: *B178074*

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For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in distinct vectors allows for fine-tuning of interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of piperidine carboxamides, focusing on their roles as enzyme inhibitors and receptor antagonists. The information presented herein is intended to aid researchers in the design and development of novel therapeutics based on this versatile chemical motif.

Piperidine Carboxamides as Enzyme Inhibitors Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine carboxamide derivatives have been extensively investigated as inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy.^{[1][2]} Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been instrumental in elucidating the structural requirements for potent ALK inhibition.^{[1][2]}

Key SAR Insights:

- **Substitution on the Piperidine Ring:** The nature and position of substituents on the piperidine ring significantly influence inhibitory activity.
- **Carboxamide Linker:** The carboxamide group plays a crucial role in binding to the kinase domain.
- **Aromatic Moieties:** The aromatic groups attached to the piperidine and carboxamide moieties are critical for establishing key interactions within the ALK active site.

Quantitative Data Summary:

A study by Bryan et al. synthesized a range of piperidine carboxamide derivatives and evaluated their anti-tumor activity in the Karpas-299 cell model.^[1] The most potent compound identified was compound 24, which served as a template for 3D-QSAR modeling.^[1] The statistical parameters of the resulting Topomer CoMFA model highlight its predictive power ($q^2 = 0.597$, $r^2 = 0.939$, $F = 84.401$, $N = 4$, $SEE = 0.268$).^[1]

| Compound | R Group | Karpas-299 IC50 (μM) |
|--------------|----------------------|----------------------|
| Template 24 | (Structure specific) | (Most potent) |
| Derivative A | (Structure specific) | (Value) |
| Derivative B | (Structure specific) | (Value) |

(Note: Specific IC50 values for a series of analogs were not detailed in the provided search results, but the principle of their investigation is established.)

DNA Gyrase Inhibitors

A novel class of piperidine-4-carboxamides (P4Cs) has been identified as inhibitors of DNA gyrase in *Mycobacterium abscessus*, a bacterium responsible for difficult-to-treat pulmonary infections.^[3]^[4] These compounds represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).^[3]^[4]

Key SAR Insights:

- **Retrosynthetic Analysis:** The core scaffold can be deconstructed into three building blocks: 6-methoxy-1,5-naphthyridine-4-amine, piperidine-4-carboxylic acid, and 1-(2-bromoethyl)-4-chlorobenzene.[3]
- **Phenyl Moiety Substitution:** Substitution on the phenyl ring has a profound impact on activity. A trifluoromethyl group at the 4-position of the phenyl moiety (compound 844-TFM) led to a nearly 10-fold increase in activity compared to the parent compound 844.[3][4] Conversely, moving the trifluoromethyl group to the 3-position (compound 9f) resulted in reduced potency.[3][4]

Quantitative Data Summary:

| Compound | Substitution on Phenyl Ring | MIC (μM) against M. abscessus | DNA Gyrase Supercoiling IC50 (μM) |
|----------|-----------------------------|-------------------------------|-----------------------------------|
| 844 | 4-Chloro | ~15 | - |
| 844-TFM | 4-Trifluoromethyl | 1.5 | 1.5 |
| 9f | 3-Trifluoromethyl | 12.5 | - |

Proteasome Inhibitors for Malaria

Piperidine carboxamides have emerged as potent and selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), a promising target for new antimalarial drugs.[5]

Key SAR Insights:

- **Stereochemistry:** The stereochemistry of the piperidine ring is critical. The (S)-enantiomer of the initial hit compound, SW042, was found to be 100-fold more potent than the (R)-enantiomer.[5]
- **Pharmacophore:** The minimal pharmacophore requires the presence of both the right-hand phenyl ring and the left-hand glycolic acid fragment for activity.[5]

Quantitative Data Summary:

| Compound | Enantiomer | <i>P. falciparum</i> 3D7 EC50 (μM) |
|-----------|------------|------------------------------------|
| SW042 | Racemic | 0.14 - 0.19 |
| (S)-SW042 | S | (100-fold more potent) |
| (R)-SW042 | R | (Less potent) |

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Piperazine and piperidine carboxamides have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Key SAR Insights:

- 3D-QSAR Studies: CoMSIA (Comparative Molecular Similarity Indices Analysis) has been used to develop 3D-QSAR models for a series of irreversible FAAH inhibitors with a pyrimidinyl-piperazine-carboxamide scaffold.[\[6\]](#)[\[9\]](#)
- Field Contributions: The models indicate that electrostatic and hydrogen-bond acceptor properties are the most significant contributors to the inhibitory activity.[\[9\]](#)

Piperidine Carboxamides as Receptor Antagonists

Opioid Receptor Antagonists

Derivatives of trans-3,4-dimethyl-4-arylpiperidine have been developed as opioid receptor antagonists.[\[10\]](#)

Key SAR Insights:

- Phenolic Hydroxy Group: The position of the phenolic hydroxy group on the aryl ring is crucial for activity, with the 3-position being optimal.[\[10\]](#)
- Bioisosteric Replacement: The hydroxy group can be successfully replaced by carbamate and carboxamide groups, with some analogs showing improved metabolic profiles.[\[10\]](#)

TRPV1 Receptor Antagonists

A series of piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1) receptor, a target for pain treatment.[\[11\]](#)

Key SAR Insights:

- Polar Head Groups: A focused library of polar head groups led to the identification of a benzoxazinone amide that exhibited good potency in cell-based assays.[\[11\]](#)

Experimental Protocols

General Synthesis of Piperidine Carboxamides

A common method for the synthesis of piperidine carboxamides involves the coupling of a piperidine carboxylic acid with an amine.[\[3\]](#)[\[12\]](#)[\[13\]](#)

Protocol: Amide Coupling

- To a solution of the piperidine carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or DCM) under an inert atmosphere (N₂ or Ar), add a coupling agent (e.g., EDC.HCl, 1.1 eq) and an additive (e.g., HOAt or DMAP, 0.2-1.1 eq).[\[12\]](#)[\[13\]](#)
- Stir the mixture at room temperature for 10-15 minutes.
- Add the desired amine (1.1 eq) to the reaction mixture.
- Continue stirring at room temperature overnight.
- Upon reaction completion (monitored by TLC), work up the reaction by partitioning between an organic solvent (e.g., DCM) and an aqueous solution (e.g., 5% NaHCO₃).[\[13\]](#)
- Dry the combined organic layers, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[\[13\]](#)

Biological Assays

Protocol: DNA Gyrase Supercoiling Inhibition Assay[\[3\]](#)[\[4\]](#)

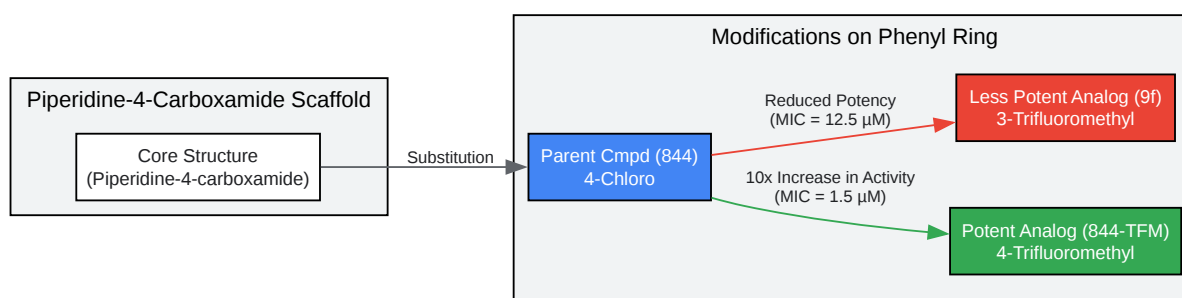
- Recombinant *M. abscessus* DNA gyrase is incubated with relaxed pBR322 plasmid DNA.
- The reaction is initiated in the presence of various concentrations of the test compounds.
- The reaction is allowed to proceed at 37°C for 1 hour.
- The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
- The gel is stained with ethidium bromide, and the amount of supercoiled DNA is quantified to determine the IC50 value.

Protocol: *P. falciparum* Growth Inhibition Assay[5]

- Synchronized ring-stage *P. falciparum* parasites are cultured in 96-well plates.
- The parasites are exposed to serial dilutions of the test compounds for 72 hours.
- Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
- The EC50 values are calculated from the dose-response curves.

Visualizations

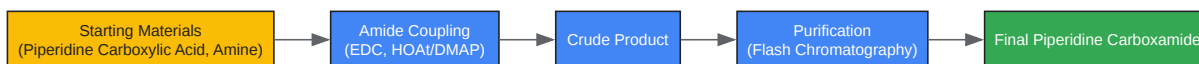
Logical SAR of DNA Gyrase Inhibitors



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Caption: SAR of Piperidine Carboxamides as DNA Gyrase Inhibitors.

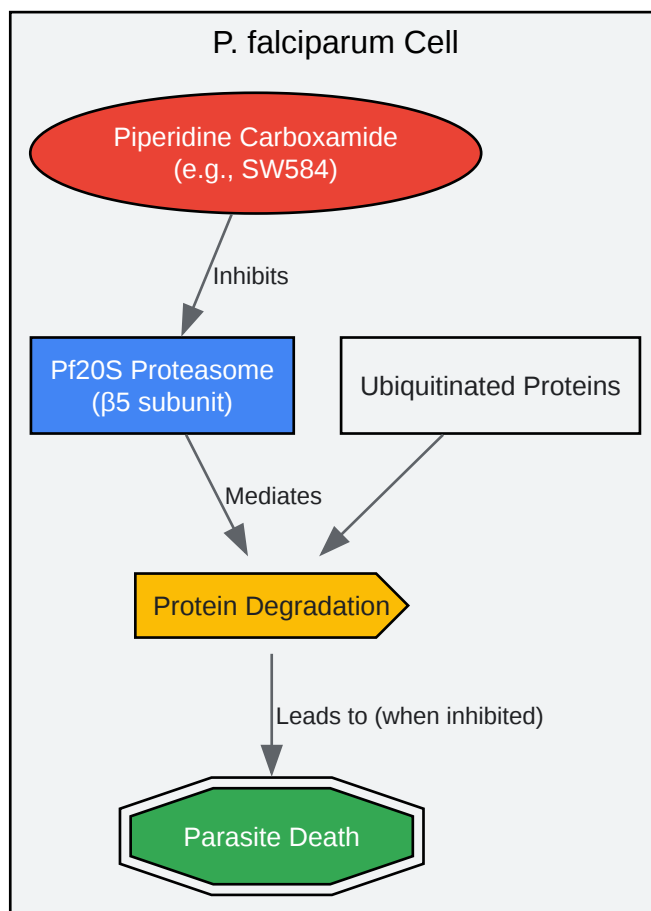
General Synthetic Workflow



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Caption: General Synthetic Workflow for Piperidine Carboxamides.

Proteasome Inhibition Pathway



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Caption: Mechanism of Action for Antimalarial Piperidine Carboxamides.

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